2-(Cyclopropylmethoxy)-5-methylbenzaldehyde
Overview
Description
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a benzaldehyde derivative characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxybenzoic acid.
Esterification: The first step involves the esterification of 2-hydroxybenzoic acid to form 2-hydroxybenzohydrazide.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield the corresponding hydrazide.
Cyclopropylmethoxy Substitution: The hydrazide is then reacted with cyclopropylmethanol in the presence of a suitable catalyst to introduce the cyclopropylmethoxy group.
Formylation: Finally, the formylation of the intermediate compound is carried out to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-5-methylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Another compound with a cyclopropylmethoxy group but with different substitution on the benzene ring.
2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde: A similar compound with a pyridine ring instead of a benzene ring.
Uniqueness
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropylmethoxy group and a methyl group on the benzene ring makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVVIPGAWDGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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